3-(phenylsulfanyl)pyridine

Descripción general

Descripción

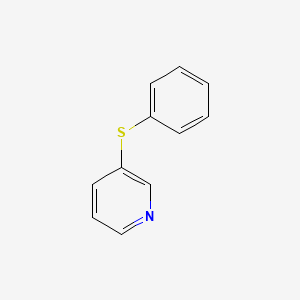

3-(phenylsulfanyl)pyridine is an organic compound with the molecular formula C11H9NS It consists of a pyridine ring substituted with a phenylsulfanyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(phenylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions: 3-(phenylsulfanyl)pyridine undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding pyridine derivatives.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(phenylsulfanyl)pyridine derivatives. For instance, a series of pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard therapies like paclitaxel. In one study, specific derivatives showed significant inhibition of cell proliferation in pancreatic cancer cells (Panc1 and HS766T) and breast cancer cells (MCF7), indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves interaction with microtubules, leading to mitotic arrest. Flow cytometry analyses indicated that these compounds caused a G2/M phase arrest comparable to established microtubule inhibitors . Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Antimicrobial and Antiviral Properties

This compound has been investigated for its antimicrobial and antiviral activities. Pyridine derivatives are known to exhibit a range of biological activities, including inhibition of bacterial growth and antiviral effects against certain viruses. A review highlighted that various pyridine compounds, including those with sulfanyl groups, displayed significant activity against multiple microbial strains .

Case Studies

- Antibacterial Activity : One study evaluated the antibacterial efficacy of pyridine derivatives against strains such as E. coli and Staphylococcus aureus, showing promising results that suggest potential for development into therapeutic agents .

- Antiviral Activity : Another investigation focused on the antiviral properties of similar compounds against hepatitis B virus, demonstrating effective inhibition in vitro .

Materials Science

Synthesis of Functionalized Materials

this compound can be utilized in the synthesis of functionalized materials, particularly in creating polymers and nanomaterials with enhanced properties. The compound's ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific functionalities.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the phenyl or pyridine rings can significantly alter the compound's efficacy against cancer cells and microbes .

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased cytotoxicity in cancer cells |

| Variation in pyridine substitution | Enhanced antibacterial properties |

Mecanismo De Acción

The mechanism of action of 3-(phenylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins .

Comparación Con Compuestos Similares

3-Phenylpyridine: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

3-Methylsulfanylpyridine: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in steric and electronic properties.

3-Chloropyridine: Substituted with a chlorine atom, exhibiting different reactivity in substitution reactions.

Uniqueness: 3-(phenylsulfanyl)pyridine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications .

Actividad Biológica

3-(Phenylsulfanyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by the presence of a phenylsulfanyl group attached to a pyridine ring, has unique chemical properties that influence its biological activity. The phenylsulfanyl moiety can interact with various biological targets, potentially modulating enzyme activities and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or activate certain biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors that play critical roles in cellular signaling and metabolism .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that certain pyridine compounds can inhibit bacterial growth and demonstrate antiviral effects against specific viruses . The structural features of this compound suggest it may possess similar activities, although detailed studies are required to elucidate its efficacy against various pathogens.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. A study demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines, including ovarian cancer cells resistant to paclitaxel . The compound's ability to induce cell cycle arrest and promote apoptosis in cancer cells presents a promising avenue for further exploration in cancer therapy.

Table: Summary of Biological Activities

Future Directions

Further research is needed to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

Propiedades

IUPAC Name |

3-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBQLBVFTYYJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876690 | |

| Record name | 3-PHENYLTHIOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28856-77-1 | |

| Record name | 3-PHENYLTHIOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.